

Application Notes and Protocols for NIR-797 Isothiocyanate in Photothermal Therapy Studies

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Compound of Interest

Compound Name: *NIR-797 isothiocyanate*

Cat. No.: *B15554533*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **NIR-797 isothiocyanate**, a near-infrared fluorescent dye, in photothermal therapy (PTT) research. This document outlines the formulation of NIR-797-loaded nanoparticles, and detailed protocols for in vitro and in vivo PTT studies, and discusses the underlying cellular mechanisms.

Introduction to NIR-797 Isothiocyanate for Photothermal Therapy

Near-infrared (NIR) light (700-1100 nm) offers a significant advantage in biomedical applications due to its ability to penetrate deep into biological tissues with minimal absorption by endogenous chromophores like hemoglobin and water. Photothermal therapy is a minimally invasive cancer treatment that utilizes photothermal agents (PTAs) to convert NIR light energy into heat, inducing localized hyperthermia and subsequent tumor cell death.

NIR-797 isothiocyanate is a cyanine dye with strong absorption in the NIR region, making it a promising organic PTA. Its isothiocyanate group allows for covalent conjugation to molecules and materials, though for PTT, it is often encapsulated within biocompatible nanoparticles to enhance its stability, solubility in aqueous environments, and tumor accumulation through the enhanced permeability and retention (EPR) effect. Poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer approved by the FDA, is a commonly used material for nanoparticle formulation.

Data Presentation

The following tables summarize key quantitative data from studies utilizing **NIR-797 isothiocyanate** or similar NIR dyes in PTT applications.

Table 1: Formulation and Characterization of NIR-797-Loaded PLGA Nanoparticles

Parameter	Value	Reference
Nanoparticle Diameter	~270 nm	[1]
NIR-797 Loading Efficiency	~60%	[1]
Photothermal Conversion Efficiency (Encapsulated)	$30.5 \pm 0.2\%$	[1]
Photothermal Conversion Efficiency (Free Dye)	$43.7 \pm 0.6\%$	[1]

Table 2: In Vitro Photothermal Therapy Parameters

Parameter	Value	Reference
Cell Line	Melanoma Cells	[2]
Laser Wavelength	808 nm	[3]
Laser Power Density	1 W/cm ²	[3]
Irradiation Time	5 min	[3]
Temperature Increase (in solution)	17.7 °C to 21.9 °C	[3]

Table 3: In Vivo Photothermal Therapy Parameters (Murine Model)

Parameter	Value	Reference
Tumor Model	Subcutaneous Melanoma	[2]
Laser Wavelength	808 nm	[1]
Laser Power Density	73.4 mW/cm ²	[1]
Irradiation Time	8 min	[1]
Maximum Tumor Surface Temperature	43.8 °C	[1]
Nanoparticle Administration	Intravenous or Peritumoral Injection	[1]
Time to PTT Post-Injection	4 hours	[1]

Experimental Protocols

Protocol 1: Preparation of NIR-797 Isothiocyanate-Loaded PLGA Nanoparticles

This protocol describes the synthesis of NIR-797-loaded PLGA nanoparticles using a single emulsion-solvent evaporation method.

Materials:

- Poly(lactic-co-glycolic acid) (PLGA)
- **NIR-797 isothiocyanate**
- Dichloromethane (DCM)
- Poly(vinyl alcohol) (PVA)
- Deionized water
- Ice bath
- Probe sonicator

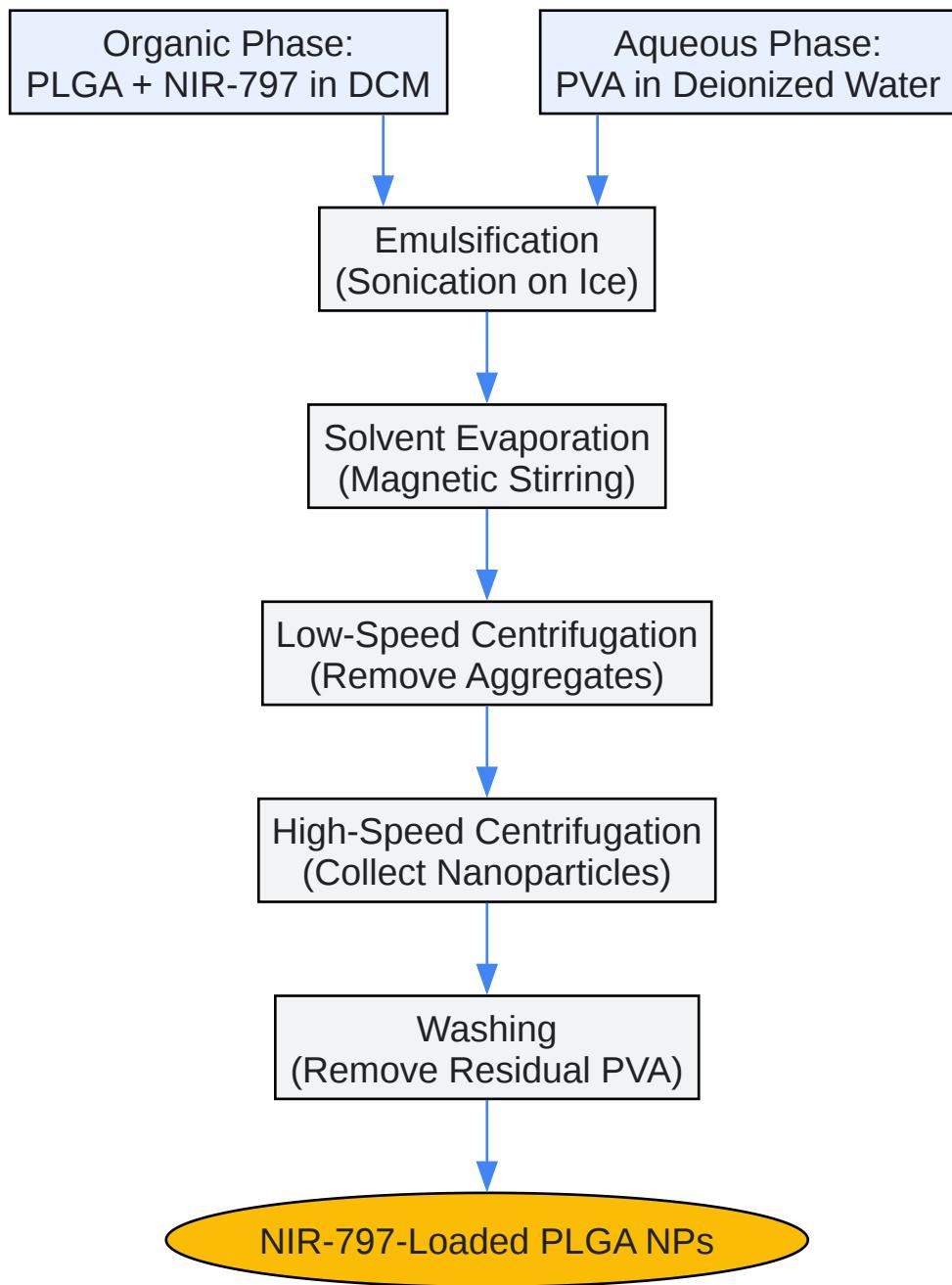
- Magnetic stirrer
- Centrifuge

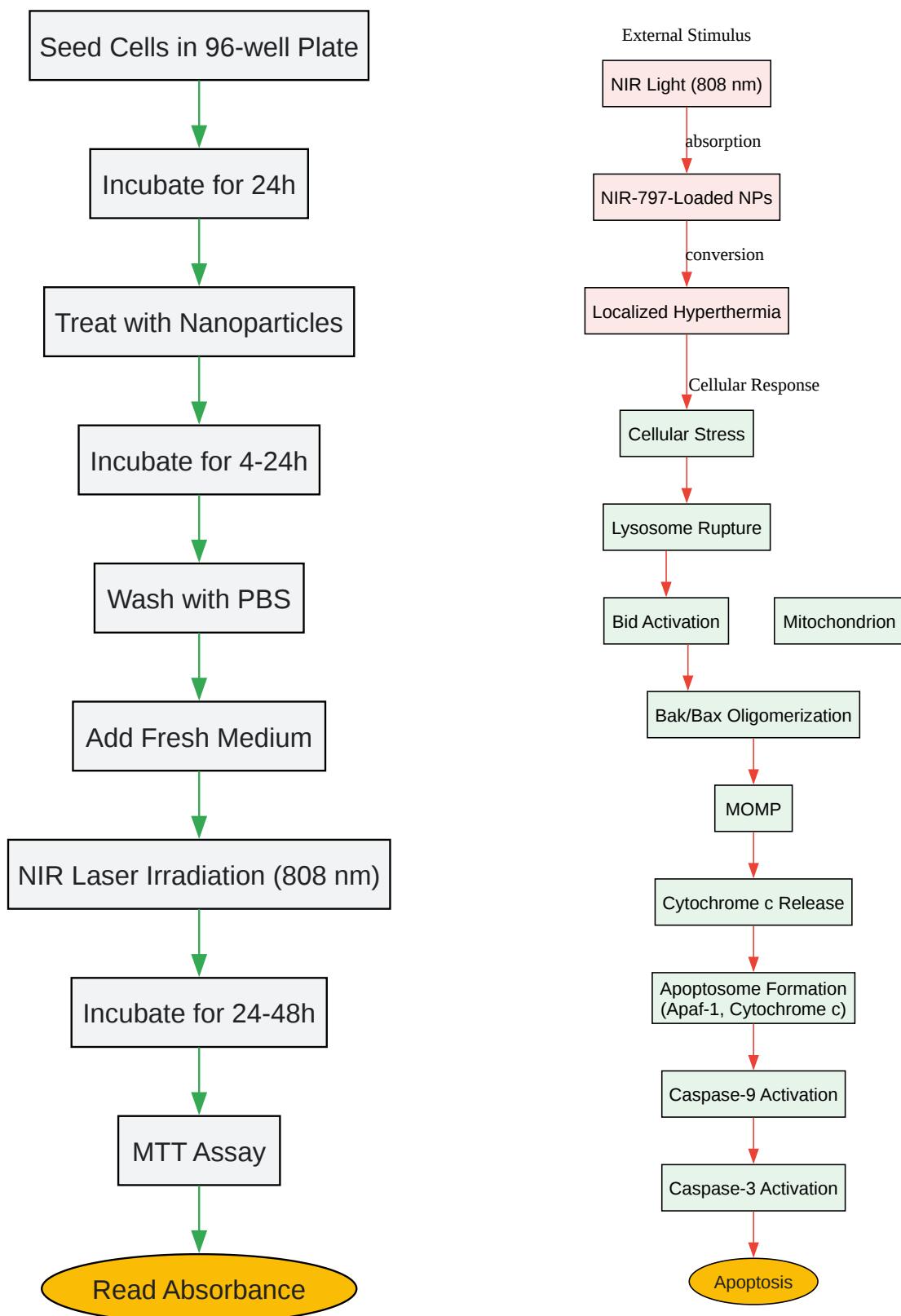
Procedure:

- Organic Phase Preparation:
 - Dissolve 250 mg of PLGA and a desired amount of **NIR-797 isothiocyanate** in 5 ml of DCM.[4]
- Aqueous Phase Preparation:
 - Prepare a 1% (w/v) PVA solution by dissolving 1 g of PVA in 100 ml of deionized water. Heat to 85°C with occasional stirring until the PVA is fully dissolved, then allow it to cool to room temperature.[4]
- Emulsification:
 - Add the organic phase to the aqueous phase while sonicating on an ice bath.[4]
 - Position the sonicator probe approximately 1 cm into the liquid.[4]
 - Sonicate with a routine of 1 second on and 3 seconds off for a total of 3-5 minutes.[4]
- Solvent Evaporation:
 - Immediately after sonication, place the emulsion on a magnetic stirrer and stir for several hours at room temperature to allow the DCM to evaporate.
- Nanoparticle Collection:
 - Centrifuge the nanoparticle suspension at 7,000-9,000 rpm for 3 minutes to remove any large aggregates.[4]
 - Collect the supernatant and centrifuge again at 12,000 rpm for 5 minutes to pellet the nanoparticles.[4]

- Wash the nanoparticle pellet with deionized water and re-centrifuge to remove residual PVA. Repeat this step three times.
- Resuspend the final nanoparticle pellet in deionized water for storage at 4°C.

Phase Preparation



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